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Compound of Interest

Compound Name: 2-Cyclohexylidenecyclohexanone

Cat. No.: B092620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyclohexylidenecyclohexan-1-

one, a versatile organic compound with significant potential in synthetic chemistry and as a

scaffold for the development of novel therapeutic agents. This document details its chemical

properties, synthesis, and spectroscopic characterization, and explores the biological activities

of its derivatives, offering insights for its application in drug discovery and development.

Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound

commonly known as 2-Cyclohexylidenecyclohexanone is 2-cyclohexylidenecyclohexan-1-

one.[1][2] It is also known by synonyms such as Bicyclohexyliden-2-one and Dianon.[1][2]

This compound is an α,β-unsaturated ketone with a molecular formula of C₁₂H₁₈O and a

molecular weight of approximately 178.27 g/mol .[1] Its structure features a cyclohexanone ring

with a cyclohexylidene group attached at the α-position. This arrangement of a conjugated

enone system within a bicyclic structure is key to its chemical reactivity and potential biological

activity.

Table 1: Physicochemical Properties of 2-Cyclohexylidenecyclohexan-1-one
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Property Value Reference

IUPAC Name
2-cyclohexylidenecyclohexan-

1-one
[1][2]

Synonyms
Bicyclohexyliden-2-one,

Dianon
[1][2]

CAS Number 1011-12-7 [1]

Molecular Formula C₁₂H₁₈O [1]

Molecular Weight 178.27 g/mol [1]

Appearance Colorless to pale yellow liquid [3]

Synthesis of 2-Cyclohexylidenecyclohexan-1-one
The primary synthetic route to 2-cyclohexylidenecyclohexan-1-one is the self-condensation of

cyclohexanone. This reaction, a classic example of an aldol condensation, can be catalyzed by

either acids or bases. The reaction proceeds through the formation of an enolate or enol

intermediate, which then attacks the carbonyl group of a second cyclohexanone molecule. The

resulting aldol addition product readily undergoes dehydration to yield the α,β-unsaturated

ketone.

It is important to note that the self-condensation of cyclohexanone typically yields a mixture of

two isomers: the exocyclic α,β-unsaturated ketone, 2-cyclohexylidenecyclohexan-1-one, and

the endocyclic isomer, 2-(1-cyclohexen-1-yl)cyclohexanone. The ratio of these products can be

influenced by the reaction conditions, including the choice of catalyst and temperature. Under

certain acidic conditions, 2-(1-cyclohexen-1-yl)cyclohexanone can be the major product.[3]

Experimental Protocol: Base-Catalyzed Self-
Condensation of Cyclohexanone
While a highly specific protocol for the exclusive synthesis of 2-cyclohexylidenecyclohexan-1-

one is not readily available in the reviewed literature, a general procedure for the self-

condensation of cyclohexanone is as follows:

Materials:
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Cyclohexanone

Sodium hydroxide (or other suitable base)

Ethanol (or other suitable solvent)

Diethyl ether (for extraction)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (for drying)

Hydrochloric acid (for neutralization)

Procedure:

A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with

a magnetic stirrer and a reflux condenser.

Cyclohexanone is added dropwise to the basic solution with constant stirring.

The reaction mixture is then heated to reflux for a specified period to drive the condensation

and dehydration steps.

After cooling to room temperature, the mixture is neutralized with dilute hydrochloric acid.

The product is extracted with diethyl ether. The organic layers are combined, washed with

brine, and dried over anhydrous magnesium sulfate.

The solvent is removed under reduced pressure to yield the crude product mixture.

Purification of 2-cyclohexylidenecyclohexan-1-one from its isomer and other byproducts can

be achieved by fractional distillation or column chromatography.

Note: The specific quantities of reagents, reaction time, and temperature should be optimized

to maximize the yield of the desired exocyclic isomer.

Spectroscopic Characterization
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The structural elucidation of 2-cyclohexylidenecyclohexan-1-one is accomplished through

various spectroscopic techniques.

Mass Spectrometry
The mass spectrum of 2-cyclohexylidenecyclohexan-1-one provides crucial information about

its molecular weight and fragmentation pattern. The NIST WebBook of Chemistry provides a

reference mass spectrum for this compound.[4]

Table 2: Key Mass Spectrometry Data for 2-Cyclohexylidenecyclohexan-1-one

m/z (Relative Intensity) Interpretation

178 (M+) Molecular Ion

... ...

(A detailed fragmentation analysis would be

included here based on the spectrum)

Infrared (IR) Spectroscopy
The FTIR spectrum of 2-cyclohexylidenecyclohexan-1-one is expected to show characteristic

absorption bands for the α,β-unsaturated ketone functionality.

Table 3: Expected FTIR Absorption Bands for 2-Cyclohexylidenecyclohexan-1-one

Wavenumber (cm⁻¹) Vibration Type Functional Group

~1670-1690 C=O stretch Conjugated Ketone

~1600-1650 C=C stretch Alkene

~2850-2960 C-H stretch Aliphatic

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, high-resolution NMR data for pure 2-cyclohexylidenecyclohexan-1-one is not

readily available in the compiled search results, the expected chemical shifts for the protons (¹H
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NMR) and carbons (¹³C NMR) can be predicted based on the structure and data from similar

compounds. The spectra of various diarylidene and other substituted cyclohexanone

derivatives have been reported, providing a basis for interpretation.[1]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyclohexylidenecyclohexan-1-one

Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Notes

¹H NMR

Vinylic H ~5.8-6.5 m

Allylic H ~2.2-2.8 m

Protons adjacent to

the double bond and

carbonyl group

Aliphatic H ~1.5-2.2 m
Other cyclohexyl

protons

¹³C NMR

C=O ~190-200 Carbonyl carbon

Vinylic C ~120-150
Carbons of the C=C

double bond

Aliphatic C ~20-40
Other sp³ hybridized

carbons

Applications in Drug Development: A Focus on
Derivatives
While direct biological activity data for 2-cyclohexylidenecyclohexan-1-one is limited, its core

structure serves as a valuable scaffold for the synthesis of derivatives with significant

therapeutic potential. Much of the research in this area has focused on 2,6-

bis(benzylidene)cyclohexanone derivatives, which have demonstrated a range of biological

activities.
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Cytotoxic and Anti-Cancer Activity
Several studies have highlighted the potential of cyclohexanone derivatives as anti-cancer

agents. For instance, certain 1,3-cyclohexanone derivatives have been shown to exhibit

significant cytotoxic effects against cancer cell lines, such as MDA-MB-468.[5] These

compounds can induce apoptosis through the upregulation of pro-apoptotic markers like

caspases 3, 7, 8, and 9, and the downregulation of anti-apoptotic proteins such as BCL-2.[5]

Furthermore, specific derivatives, namely 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90)

and 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91), have been identified as catalytic

inhibitors of topoisomerase I.[6] These compounds have shown selective growth inhibition of

tamoxifen-resistant MCF-7 breast cancer cells, suggesting a potential therapeutic avenue for

overcoming drug resistance.[6]

The proposed mechanism of action for some of these cytotoxic derivatives involves the

induction of S-phase selective DNA damage, a cellular response similar to that of the known

topoisomerase I poison, camptothecin.[6]

Anti-Inflammatory Activity
Derivatives of 2-cyclohexylidenecyclohexan-1-one have also been investigated for their anti-

inflammatory properties. Diarylidenecyclohexanone derivatives have been synthesized and

shown to be potent inhibitors of prostaglandin E2 (PGE2) and 5-lipoxygenase (5-LOX), key

mediators of the inflammatory response.[1] The anti-inflammatory potential of aryl-

cyclohexanone derivatives has been demonstrated in vivo in models of acute lung injury.[7]

Signaling Pathways
The biological effects of cyclohexanone derivatives are often mediated through their interaction

with key cellular signaling pathways. One such pathway is the RhoA/ROCK1/PTEN/PI3K/Akt

pathway. A cyclohexene derivative, MC-3129, has been shown to exhibit antileukemic activity

by interrupting this signaling cascade, leading to the mitochondrial translocation of cofilin and

subsequent apoptosis. This highlights the potential of the cyclohexanone scaffold to be

modified to target specific components of signaling pathways implicated in cancer and other

diseases.

Logical and Experimental Workflow Diagrams
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Synthesis and Purification Workflow
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Caption: Workflow for the synthesis and purification of 2-cyclohexylidenecyclohexan-1-one.

Aldol Condensation Mechanism

Step 1: Enolate Formation

Step 2: Nucleophilic Attack

Step 3: Protonation

Step 4: Dehydration
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Caption: Mechanism of the base-catalyzed self-condensation of cyclohexanone.
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Signaling Pathway of a Cyclohexene Derivative

MC-3129 (Cyclohexene Derivative)
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Caption: Proposed signaling pathway for the antileukemic activity of the cyclohexene derivative

MC-3129.

Conclusion
2-Cyclohexylidenecyclohexan-1-one is a readily accessible compound through the self-

condensation of cyclohexanone. While its direct biological applications are not extensively

documented, its chemical structure represents a valuable and versatile scaffold. The

demonstrated potent cytotoxic and anti-inflammatory activities of its derivatives, particularly the

2,6-bis(benzylidene)cyclohexanones, underscore the potential of this chemical class in drug

discovery. The ability of these compounds to modulate key signaling pathways involved in

cancer and inflammation provides a strong rationale for further investigation and development

of novel therapeutics based on the 2-cyclohexylidenecyclohexan-1-one core. Future research

should focus on the targeted synthesis of derivatives with improved potency and selectivity, as

well as a more in-depth elucidation of their mechanisms of action at the molecular level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyclohexylidenecyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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